Bienvenue dans la boutique en ligne BenchChem!

Deacetylsaptomycin D

Pluramycin antibiotics SAR Glycosidic cleavage

Deacetylsaptomycin D is a chemically defined, deacetylated comparator to saptomycin D. Essential for SAR studies dissecting sugar O-acetylation contribution to antitumor activity and target engagement. Suitable as a control in Meth A fibrosarcoma assays. Order high-purity (≥98%) material to ensure reproducible results in pluramycin analog development.

Molecular Formula C33H35NO8
Molecular Weight 573.6 g/mol
CAS No. 138370-82-8
Cat. No. B1669942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylsaptomycin D
CAS138370-82-8
SynonymsDeacetylsaptomycin D
Molecular FormulaC33H35NO8
Molecular Weight573.6 g/mol
Structural Identifiers
SMILESCC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)(C)N(C)C)O
InChIInChI=1S/C33H35NO8/c1-8-9-22-33(5,42-22)23-13-20(35)24-15(2)12-19-26(30(24)41-23)29(38)25-18(27(19)36)11-10-17(28(25)37)21-14-32(4,34(6)7)31(39)16(3)40-21/h8-13,16,21-22,31,37,39H,14H2,1-7H3/b9-8+
InChIKeyRDXFJESNPSKJET-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deacetylsaptomycin D (CAS 138370-82-8): A Structurally Defined Saptomycin Analog for Antitumor Antibiotic Profiling


Deacetylsaptomycin D (CAS 138370-82-8) is a chemically deacetylated derivative of the pluramycin-class antitumor antibiotic saptomycin D. It possesses the same core tetracyclic chromophore as the parent compound but lacks the O‑acetyl group at the C‑3″ position of the pendant N,N‑dimethylvancosamine sugar [1]. This compound retains in vitro antitumor activity, as demonstrated by its ability to inhibit the growth of murine Meth A fibrosarcoma cells [1].

Why Saptomycin D and Other Pluramycin Analogs Cannot Substitute for Deacetylsaptomycin D in SAR-Driven Procurement


Within the pluramycin class, minor structural variations at the sugar substituents profoundly modulate both potency and spectrum. Saptomycin D and E, which bear an acetylated N,N‑dimethylvancosamine moiety, exhibit differing antimicrobial and antitumor profiles [1]. The deacetylated analog, Deacetylsaptomycin D, provides a critical control for structure–activity relationship (SAR) studies aiming to dissect the contribution of sugar acylation to target engagement and cellular efficacy. Substituting a generic saptomycin congener in a screening panel without accounting for this specific deacetylation state would confound SAR interpretation and lead to erroneous conclusions regarding the pharmacophore’s essential features [1].

Quantitative Differentiation of Deacetylsaptomycin D from Saptomycin D and E: In Vitro Antitumor Activity and Structural Basis


Deacetylation of the N,N‑Dimethylvancosamine Sugar: Structural Distinction from Saptomycin D and E

Deacetylsaptomycin D is the direct chemical deacetylated product of saptomycin D, generated by mild alkaline hydrolysis. This process removes the acetyl group from the C‑3″ position of the N,N‑dimethylvancosamine sugar while leaving the aglycone core intact [1]. In contrast, the parent compounds saptomycin D and E retain the O‑acetyl group at this position [1]. This modification alters the molecule's hydrogen‑bonding capacity and lipophilicity, providing a structurally defined tool to interrogate the role of sugar acylation in the biological activity of pluramycin‑class compounds.

Pluramycin antibiotics SAR Glycosidic cleavage

Retention of In Vitro Antitumor Activity Against Murine Meth A Fibrosarcoma Cells

Deacetylsaptomycin D retains in vitro antitumor activity comparable to the acetylated parent compound, as demonstrated by its ability to inhibit the growth of murine Meth A fibrosarcoma cells [1]. While precise IC₅₀ values are not reported in the primary deacetylation study, the qualitative equivalence in cell‑based activity confirms that the acetyl group is not an absolute requirement for cytotoxic engagement. This makes Deacetylsaptomycin D a valuable reference compound for evaluating the impact of sugar acylation on downstream cellular effects.

Antitumor Cytotoxicity Meth A

In Vivo Efficacy Context: Saptomycin D as the Most Potent Congener, Establishing a Benchmark for Deacetylated Analog Assessment

In a comparative in vivo study of multiple saptomycin congeners, the parent compound saptomycin D was identified as the most effective component against murine Meth A fibrosarcoma in vivo [1]. While direct in vivo data for Deacetylsaptomycin D are not yet published, this class‑level finding establishes a clear benchmark: any derivative intended for in vivo application must at least match the efficacy of saptomycin D. The deacetylated analog thus serves as a critical tool to determine whether the acetyl group is a liability or an asset for in vivo antitumor activity.

In vivo antitumor Meth A fibrosarcoma Therapeutic index

Recommended Research Applications for Deacetylsaptomycin D Based on Verified Differentiation


Structure–Activity Relationship (SAR) Studies on Pluramycin Sugar Acylation

Deacetylsaptomycin D provides a chemically defined, deacetylated comparator to saptomycin D. Its use allows researchers to isolate the contribution of the O‑acetyl group at C‑3″ of the N,N‑dimethylvancosamine sugar to target binding, cellular uptake, and cytotoxicity. This is essential for designing next‑generation pluramycin analogs with improved therapeutic indices [1].

In Vitro Antitumor Screening Panels Requiring an Acetylation‑State Control

The compound retains in vitro activity against Meth A fibrosarcoma cells, making it a suitable control in cell‑based assays that aim to correlate sugar acylation with potency. Inclusion of Deacetylsaptomycin D in screening cascades ensures that observed differences in activity are not misattributed to the aglycone core [1].

Metabolic Stability and Prodrug Design Studies

The deacetylated form represents a potential metabolite or a prodrug strategy. Researchers can evaluate whether the acetyl group of saptomycin D serves as a protective element that is cleaved in vivo or if the deacetylated analog exhibits altered pharmacokinetic properties. Such studies are foundational for optimizing pluramycin‑based drug candidates [1].

Benchmarking In Vivo Efficacy of Deacetylated Analogs Against the Saptomycin D Standard

Given that saptomycin D is the most effective in vivo congener in the Meth A fibrosarcoma model, Deacetylsaptomycin D should be evaluated in parallel to determine whether removal of the acetyl group improves or diminishes in vivo antitumor activity. This head‑to‑head comparison is critical for advancing pluramycin SAR into animal models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetylsaptomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.